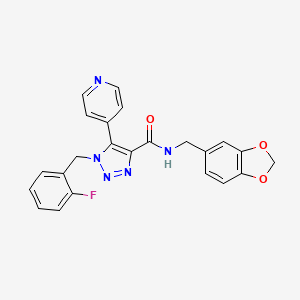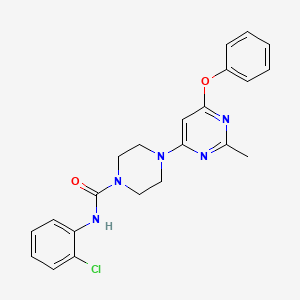![molecular formula C15H13N3O3S B2408829 N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-16-9](/img/structure/B2408829.png)
N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis pathway for this compound involves the condensation of 2,5-dimethoxyaniline with diphenylmethyl isothiocyanate to form the intermediate 3-(diphenylmethylthiocarbamoyl)-2,5-dimethoxyaniline. The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .Molecular Structure Analysis
The structure of ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate was proven by the single crystal X-ray diffraction data .Chemical Reactions Analysis
The reaction sequence of Knoevenagel condensation/Michael-addition/intramolecular cyclization were completed in a single step in a one-pot system in EtOH .Physical And Chemical Properties Analysis
The structure of derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR .Applications De Recherche Scientifique
- Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor activity . These compounds could potentially serve as scaffolds for designing new anticancer drugs.
- Some thiazolo[3,2-a]pyrimidine derivatives exhibit antibacterial effects. For instance, compounds with strong electron-withdrawing groups, such as nitro, may be effective against Gram-negative bacteria .
- Thiazolo[3,2-a]pyrimidine derivatives have shown anti-inflammatory activity . Understanding their mechanisms of action could contribute to the development of anti-inflammatory drugs.
- Certain thiazolo[3,2-a]pyrimidine molecules exhibit cytotoxic effects against cancer cell lines . Researchers can explore their potential as chemotherapeutic agents.
Antitumor Activity
Antibacterial Properties
Anti-Inflammatory Potential
Cytotoxicity in Cancer Cells
Synthetic Approaches
Mécanisme D'action
Target of Action
The primary targets of N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are targeted due to their rapid division and potential to form tumors .
Mode of Action
The compound interacts with its targets by disrupting their genetic pathways . This disruption is achieved through the compound’s interaction with topoisomerase II, an enzyme that plays a crucial role in DNA replication . The compound’s interaction with this enzyme inhibits the replication process, thereby preventing the cancer cells from dividing and proliferating .
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway. By interacting with topoisomerase II, the compound disrupts the normal functioning of this pathway, leading to the inhibition of DNA replication . This disruption prevents the cancer cells from dividing and proliferating, thereby inhibiting the growth of the tumor .
Pharmacokinetics
It is known that the compound exhibits potent cytotoxic activity, with ic50 values in the low micromolar range against various cancer cell lines This suggests that the compound has good bioavailability and is able to reach its targets effectively
Result of Action
The result of the compound’s action is the inhibition of cancer cell division and proliferation. This is achieved by disrupting the DNA replication pathway, which prevents the cancer cells from dividing and forming new cells . As a result, the growth of the tumor is inhibited .
Action Environment
The action of N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s absorption, distribution, metabolism, and excretion, thereby influencing its efficacy and stability. Additionally, the compound’s action can also be affected by the physiological state of the cancer cells, such as their stage of growth and the presence of specific mutations
Orientations Futures
Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-8-22-15-16-7-10(14(20)18(9)15)13(19)17-11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEPPALKGMQEQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2408747.png)
![[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid](/img/structure/B2408749.png)


![(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2408753.png)

![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2408763.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408764.png)
![2-[4-(6-Tert-butyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2408765.png)
![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2408766.png)
